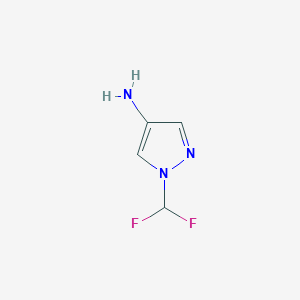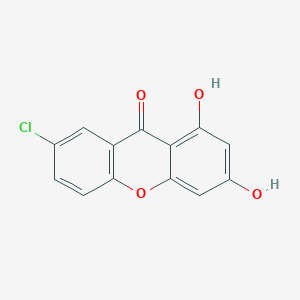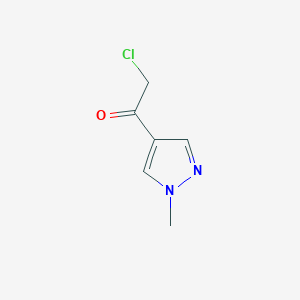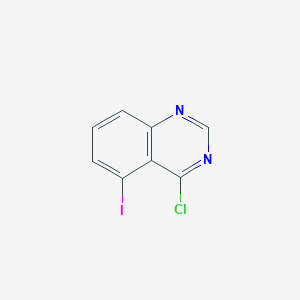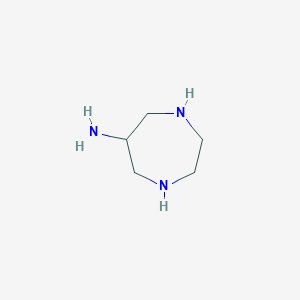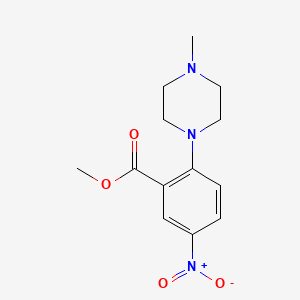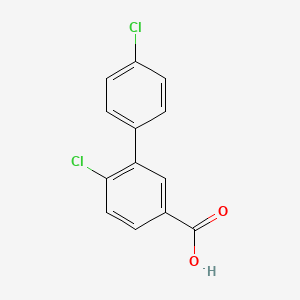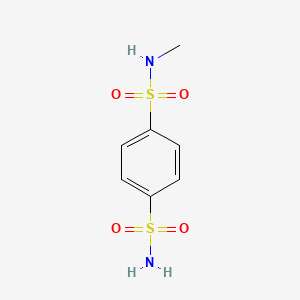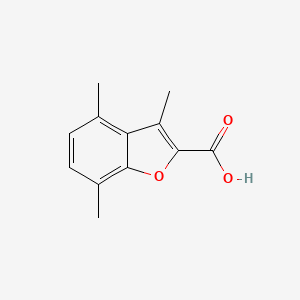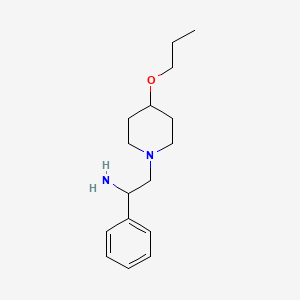
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Vue d'ensemble
Description
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound with the CAS number 2096987-51-6 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.40 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Analgesic, Anti-inflammatory, and Local Anesthetic Activities
A study focused on the synthesis of 2-(1-phenyl-1H-indazol-4-yl)ethanamines, closely related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, reported significant analgesic activity in mice. Some of these compounds also demonstrated moderate anti-inflammatory properties and local anesthetic effects (Mosti et al., 1990).
Catalyst in Asymmetric Transfer Hydrogenation
Research involving chiral synthons similar to this compound demonstrated their use in catalyzing asymmetric transfer hydrogenation of ketones. The study indicated moderate catalytic activities with these compounds, pointing to potential applications in chemical synthesis (Kumah et al., 2019).
Antihistamine Activity
Compounds structurally related to this compound were found to have H1-antagonistic activity, which could be significant in the development of antihistamines. The study highlights the potential of such compounds in treating allergic reactions (Walczyński et al., 1999).
Antimicrobial and Antifungal Properties
A synthesis study on phenyl amides, closely resembling the structure of this compound, showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Applications in Polymer Synthesis
Research on the synthesis of functional alkoxyamines, which are structurally related to this compound, demonstrated applications in creating well-defined star polymers. This points to potential use in materials science and polymer chemistry (Miura & Yoshida, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSDVBQQMTKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



